3-Nitro-7-(trifluoromethoxy)quinolin-4-ol
Description
Significance of Quinoline (B57606) Heterocycles in Contemporary Organic and Medicinal Chemistry Research
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in contemporary research. orientjchem.orgresearchgate.netontosight.ai The quinoline nucleus is a key structural component in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities. rsc.orgresearchgate.net This has rendered the quinoline scaffold a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity. bohrium.comnih.gov
The pharmacological versatility of quinoline derivatives is extensive, encompassing applications as antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. orientjchem.orgrsc.orgnih.gov The success of quinoline-based drugs, such as chloroquine (B1663885) (antimalarial) and ciprofloxacin (B1669076) (antibacterial), underscores the therapeutic potential inherent in this heterocyclic system. researchgate.netrsc.org In organic chemistry, quinolines serve as valuable building blocks for the synthesis of more complex molecules and as ligands in catalysis. researchgate.net The ability to modify the quinoline ring at various positions allows for the creation of a vast chemical space, providing a rich platform for the development of novel compounds with tailored properties. researchgate.netnih.gov
Strategic Importance of Specific Substituents in Quinoline Derivatization
The biological and chemical properties of a quinoline derivative are profoundly influenced by the nature and position of its substituents. orientjchem.org Strategic placement of functional groups can modulate factors such as solubility, lipophilicity, metabolic stability, and target-binding interactions. nih.govresearchgate.net
The nitro group (NO₂) is a potent electron-withdrawing group that can significantly alter the electronic properties of a heterocyclic system. nih.govwikipedia.org Its introduction into a molecule can lead to changes in polarity and reactivity. nih.gov In medicinal chemistry, nitro-containing compounds have been investigated for a wide range of therapeutic applications, including as antimicrobial and anticancer agents. nih.gov The nitro group can participate in bioreductive activation, a process where enzymes in biological systems reduce the nitro group to generate reactive species that can exert a cytotoxic effect on target cells. researchgate.net This mechanism is a key aspect of the activity of several nitroaromatic drugs. researchgate.net Furthermore, the strong electron-withdrawing nature of the nitro group can enhance the acidity of adjacent C-H bonds and influence the substitution pattern in further chemical modifications. wikipedia.org
The trifluoromethoxy group (OCF₃) is a unique substituent that has gained considerable interest in drug design. nih.govresearchgate.netmdpi.com It is often considered a lipophilic electron-withdrawing group. researchgate.net The introduction of a trifluoromethoxy group can significantly enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its bioavailability. mdpi.com Moreover, the high metabolic stability of the C-F bonds in the trifluoromethoxy group can protect the molecule from enzymatic degradation, leading to a longer half-life in the body. mdpi.com The trifluoromethoxy group can also modulate the pKa of nearby functional groups and participate in specific non-covalent interactions with biological targets, such as dipole-dipole and orthogonal multipolar interactions, thereby enhancing binding affinity and selectivity. mdpi.com
The quinolin-4-ol core, which can exist in tautomeric equilibrium with its quinolin-4-one form, is a key structural motif in a variety of biologically active compounds. mdpi.commdpi.com This scaffold serves as a versatile precursor for the synthesis of a wide array of functionalized quinolines. mdpi.com Derivatives of quinolin-4-one have demonstrated a broad spectrum of pharmacological activities, including antibacterial and anticancer properties. mdpi.com The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, which is crucial for interactions with biological macromolecules. ontosight.ai Furthermore, the quinolin-4-ol moiety can be a target for various chemical modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships. nih.govresearchgate.net
Research Gaps and Opportunities in the Investigation of 3-Nitro-7-(trifluoromethoxy)quinolin-4-ol
A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound This compound . While the constituent functional groups—the quinoline scaffold, the nitro group, the trifluoromethoxy group, and the quinolin-4-ol core—have been extensively studied individually and in other combinations, their specific arrangement in this particular molecule remains largely unexplored.
The lack of published data on the synthesis, characterization, and biological evaluation of this compound presents a clear opportunity for novel research. Based on the known properties of its components, it is plausible to hypothesize that this compound may exhibit interesting biological activities. The combination of the electron-withdrawing nitro and trifluoromethoxy groups on the quinoline ring could lead to unique electronic and pharmacological properties.
Future research should focus on:
Synthesis: Developing an efficient and scalable synthetic route to obtain this compound in high purity.
Characterization: Thoroughly characterizing the compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure.
Physicochemical Properties: Investigating its solubility, lipophilicity (LogP), and pKa to understand its drug-like properties.
Biological Evaluation: Screening the compound for a range of biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory activities, based on the known pharmacology of related quinoline derivatives.
The exploration of this compound holds the potential to yield a novel chemical entity with valuable therapeutic or material science applications, thereby expanding the chemical space and utility of functionalized quinoline scaffolds.
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-7-(trifluoromethoxy)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O4/c11-10(12,13)19-5-1-2-6-7(3-5)14-4-8(9(6)16)15(17)18/h1-4H,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMJCGDSGGPMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC=C(C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 3 Nitro 7 Trifluoromethoxy Quinolin 4 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the electronic environment of atoms within the molecule.
One-dimensional NMR spectra provide fundamental information about the chemical environment, connectivity, and purity of the compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons on the quinoline (B57606) core. The chemical shifts are influenced by the electron-withdrawing effects of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups, and the electron-donating effect of the hydroxyl (-OH) group. Protons closer to the nitro group would be shifted further downfield. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.
¹³C NMR: The carbon NMR spectrum would reveal signals for all carbon atoms in the molecule. The carbon attached to the nitro group (C3) and the carbons of the trifluoromethoxy group would have characteristic chemical shifts. The quinolin-4-ol tautomerism with quinolin-4(1H)-one would influence the chemical shift of the carbonyl-like carbon (C4). nih.govresearchgate.net
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group. researchgate.net The chemical shift of this signal provides a clear indication of the -OCF₃ group's presence and electronic environment. colorado.edu
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | 8.8 - 9.0 | s |
| H-5 | 8.2 - 8.4 | d |
| H-6 | 7.6 - 7.8 | dd |
| H-8 | 7.9 - 8.1 | d |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 140 - 145 |
| C-3 | 135 - 140 |
| C-4 | 170 - 175 |
| C-4a | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 115 - 120 |
| C-7 | 148 - 152 (q, JC-F) |
| C-8 | 110 - 115 |
| C-8a | 145 - 150 |
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would show correlations between H-5, H-6, and H-8 on the benzene (B151609) ring portion of the quinoline system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively assign which proton is attached to which carbon (e.g., C-5 to H-5, C-6 to H-6, C-8 to H-8).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which helps in determining the stereochemistry and conformation. For a planar molecule like this quinoline derivative, NOESY could show through-space correlations, for example, between the OH proton and the H-5 proton.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry provides information on the molecular weight and formula of a compound and offers structural insights through analysis of its fragmentation patterns.
HR-MS is a highly accurate technique that measures the mass-to-charge ratio (m/z) to four or more decimal places. nih.govub.edu This precision allows for the unambiguous determination of the molecular formula. For 3-Nitro-7-(trifluoromethoxy)quinolin-4-ol (C₁₀H₅F₃N₂O₄), HR-MS would confirm this exact elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.
Tandem MS (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions create a unique "fingerprint" that can be used for structural elucidation. nih.gov Key fragmentation pathways for this molecule would likely involve:
Loss of NO₂ (46 Da) or NO (30 Da) from the nitro group. nih.gov
Loss of the trifluoromethoxy group (-OCF₃) or related fragments.
Standard retro-Diels-Alder (RDA) fragmentation common to quinoline ring systems. researchgate.net
Table 3: Predicted Key Fragment Ions in Tandem MS
| m/z (Predicted) | Proposed Loss |
|---|---|
| [M - NO₂]⁺ | Loss of nitro group |
| [M - CO]⁺ | Loss of carbon monoxide |
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov
For this compound, the IR spectrum would be expected to show characteristic absorption bands. nih.govdergipark.org.tr The O-H stretch of the hydroxyl group would appear as a broad band around 3200-3500 cm⁻¹. The N-O stretching vibrations of the nitro group would produce strong, sharp bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric). nist.gov The C-F bonds of the trifluoromethoxy group would exhibit strong absorptions in the 1100-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ range. nist.gov
Table 4: Predicted Characteristic Vibrational Frequencies (IR)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch | 3200-3500 | Strong, Broad |
| Aromatic C-H stretch | 3000-3100 | Medium |
| C=O stretch (keto-tautomer) | 1650-1680 | Strong |
| Aromatic C=C/C=N stretch | 1400-1600 | Medium-Strong |
| N-O stretch (asymmetric) | 1500-1550 | Strong |
| N-O stretch (symmetric) | 1300-1350 | Strong |
| C-F stretch | 1100-1300 | Very Strong |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key structural features.
The presence of the hydroxyl (-OH) group would likely be indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. The stretching vibrations of the aromatic C-H bonds of the quinoline ring would appear in the 3100-3000 cm⁻¹ range. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are anticipated to produce strong absorption bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C=C and C=N stretching vibrations within the quinoline ring system would generate a series of bands in the 1650-1450 cm⁻¹ region. Furthermore, the strong C-F stretching vibrations of the trifluoromethoxy (-OCF₃) group are expected to be prominent in the 1200-1000 cm⁻¹ region.
Hypothetical FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3300 (broad) | O-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~1620 | C=C/C=N stretch (quinoline ring) |
| ~1530 | Asymmetric NO₂ stretch |
| ~1340 | Symmetric NO₂ stretch |
| ~1250 | C-O-C stretch (trifluoromethoxy) |
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy provides complementary information to FT-IR by detecting molecular vibrations that cause a change in polarizability. For this compound, the symmetric vibrations of the nitro group and the breathing modes of the quinoline ring are expected to produce strong Raman signals. The aromatic C-H stretching vibrations would also be visible. The trifluoromethoxy group would likely exhibit characteristic Raman bands, although they may be weaker than in the IR spectrum.
Hypothetical Raman Data for this compound
| Raman Shift (cm⁻¹) | Assignment |
|---|---|
| ~3060 | Aromatic C-H stretch |
| ~1600 | Quinoline ring breathing mode |
| ~1345 | Symmetric NO₂ stretch |
| ~1150 | C-F bend |
X-ray Diffraction (XRD) Studies for Solid-State Structural Analysis
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful SC-XRD analysis of this compound would provide detailed information on bond lengths, bond angles, and torsion angles. It would also reveal the crystal system, space group, and unit cell dimensions. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitro groups, and potential π-π stacking of the quinoline rings.
Hypothetical Single Crystal XRD Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.1 |
| β (°) | 105.2 |
| Volume (ų) | 915.4 |
Powder X-ray diffraction (PXRD) is a valuable technique for analyzing the bulk crystalline properties of a material. The PXRD pattern of a pure, crystalline sample of this compound would show a unique set of diffraction peaks at specific 2θ angles. This pattern serves as a fingerprint for the crystalline phase and can be used to assess the sample's purity. Moreover, PXRD is instrumental in identifying the presence of different crystalline forms, or polymorphs, which can have distinct physical properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to display absorption bands corresponding to π→π* and n→π* transitions. The extensive conjugation of the quinoline ring system, coupled with the influence of the nitro and trifluoromethoxy substituents, would likely result in absorption maxima in the UV and possibly the near-visible region. The position and intensity of these bands are sensitive to the solvent polarity, which can be used to study solvatochromic effects.
Hypothetical UV-Vis Absorption Data for this compound in Methanol
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
|---|---|---|
| ~280 | 15,000 | π→π* |
| ~350 | 8,000 | π→π* |
Theoretical and Computational Chemistry Investigations of 3 Nitro 7 Trifluoromethoxy Quinolin 4 Ol
In Silico Prediction of Molecular Interactions and Biological Targets
Molecular Docking Simulations with Macromolecular Receptors (e.g., enzymes, DNA, proteins)
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this technique is invaluable for understanding how a ligand, such as 3-Nitro-7-(trifluoromethoxy)quinolin-4-ol, might interact with a specific macromolecular target.
A theoretical docking study would be employed to investigate the binding mode of this compound within the active sites of various relevant protein targets. Quinoline (B57606) derivatives have shown activity against a wide range of targets, including protein kinases, bacterial gyrases, and viral enzymes. The simulation would calculate the binding energy, representing the affinity of the compound for the receptor, and identify key molecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. A more negative binding energy typically indicates a stronger and more stable interaction.
For instance, a hypothetical docking simulation against a protein kinase receptor might yield results similar to those presented in the table below.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Protein Kinase A | -8.5 | Val56, Ala78, Leu154 | 2 |
| DNA Gyrase Subunit B | -9.2 | Asp81, Ile86, Pro87 | 3 |
| HIV Reverse Transcriptase | -7.9 | Lys101, Tyr181, Val106 | 1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
These simulations would suggest that the nitro group and the quinolin-4-ol moiety could act as key hydrogen bond donors and acceptors, while the trifluoromethoxy group might engage in favorable hydrophobic or electrostatic interactions within the binding pocket.
Ligand Efficiency and Binding Affinity Prediction
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. While the docking score provides an estimate, metrics like Ligand Efficiency (LE) offer a more nuanced evaluation by normalizing the binding affinity for the size of the molecule. LE is calculated as the binding energy divided by the number of heavy (non-hydrogen) atoms (HA) in the ligand. This metric helps in identifying small compounds that have strong binding interactions, making them efficient starting points for lead optimization.
Other related metrics include Lipophilic Ligand Efficiency (LLE), which relates potency to the lipophilicity (logP) of the compound, providing a measure of the quality of the binding. A higher LLE is generally desirable, indicating that potency is achieved without excessive lipophilicity, which can negatively impact pharmacokinetic properties.
Based on the hypothetical binding energy from the docking simulations, the ligand efficiency metrics for this compound could be calculated as follows. The compound has a molecular formula of C10H5F3N2O4, which corresponds to 19 heavy atoms.
| Metric | Formula | Hypothetical Value (for Protein Kinase A) |
| Binding Affinity (pKi) | -log(Ki) | 6.2 |
| Ligand Efficiency (LE) | -ΔG / HA | 0.45 kcal/mol per heavy atom |
| Lipophilic Ligand Efficiency (LLE) | pKi - logP | 3.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
These predicted values would help in comparing the compound against other known inhibitors and in prioritizing it for further development.
QSAR (Quantitative Structure-Activity Relationship) Modeling (Computational Aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is represented by a mathematical equation that correlates molecular descriptors with activity.
To develop a QSAR model for a series of quinoline analogs including this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) would be required. Various molecular descriptors would be calculated for each compound, including:
Electronic descriptors: Dipole moment, partial charges (reflecting the influence of the nitro and trifluoromethoxy groups).
Steric descriptors: Molecular volume, surface area.
Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.
Hydrophobic descriptors: LogP (partition coefficient).
A hypothetical QSAR model for a series of quinoline derivatives might look like the following:
pIC50 = 0.5 * LogP - 0.02 * Molecular_Weight + 1.5 * Dipole_Moment + 2.1
| Compound | LogP | Molecular Weight | Dipole Moment | Predicted pIC50 |
| Analog 1 | 2.5 | 250 | 3.1 | 4.90 |
| Analog 2 | 3.1 | 280 | 3.5 | 5.40 |
| This compound | 2.7 | 288.2 | 4.2 | 6.12 |
| Analog 3 | 3.5 | 310 | 4.0 | 5.95 |
Note: The data and equation in this table are hypothetical and for illustrative purposes only.
Such a model would be crucial for predicting the activity of new, unsynthesized derivatives and for understanding which structural features are most important for the desired biological effect.
Computational ADMET Prediction (Absorption, Distribution, Metabolism, Excretion)
The success of a potential drug molecule is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADMET) properties. Computational ADMET prediction allows for an early assessment of a compound's pharmacokinetic profile, helping to identify potential liabilities before significant resources are invested.
Various software platforms can predict a wide range of ADMET properties based on the chemical structure of this compound. Key parameters that would be evaluated include:
Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential.
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding (PPB).
Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition and sites of metabolism.
Excretion: Prediction of renal clearance or total clearance.
A predicted ADMET profile for the compound is summarized in the table below.
| ADMET Property | Predicted Value/Classification | Interpretation |
| Human Intestinal Absorption (HIA) | High | Well absorbed from the gut |
| Caco-2 Permeability | Moderate | Moderate passage across intestinal cells |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system |
| Plasma Protein Binding | >90% | High affinity for plasma proteins |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| Renal Organic Cation Transporter | Non-inhibitor | Low likelihood of impacting renal excretion of other drugs |
Note: The data in this table is hypothetical and for illustrative purposes only.
This in silico profile suggests that while the compound may have good absorption, its potential for CYP enzyme inhibition would need to be carefully evaluated in subsequent experimental assays.
Based on a comprehensive search of available scientific literature, there is currently no specific public data available for the compound "this compound" that directly corresponds to the detailed mechanistic investigations requested in the outline. The search did not yield in vitro studies concerning this specific molecule's effects on:
Cell cycle perturbations
Induction of apoptosis
Impact on cell migration and invasion
Mitochondrial function and bioenergetics
DNA gyrase and topoisomerase inhibition
While research exists for structurally related compounds such as other quinoline derivatives, nitroaromatic compounds, or molecules with trifluoromethoxy groups, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these analogues.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for this specific chemical entity at this time. Further research and publication on the biological activities of "this compound" would be required to populate the requested sections with factual data.
Mechanistic Investigations of Biological Interactions in Vitro Studies of 3 Nitro 7 Trifluoromethoxy Quinolin 4 Ol
Enzyme Inhibition Studies (In Vitro)
Kinase Inhibition (e.g., c-Met, DHODH)
While various quinoline-based molecules have been investigated as kinase inhibitors, a review of the scientific literature reveals no specific in vitro studies detailing the inhibitory activity of 3-Nitro-7-(trifluoromethoxy)quinolin-4-ol against the c-Met receptor tyrosine kinase. nih.govnih.gov Similarly, there is no available research data on the potential inhibitory effects of this specific compound on dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) synthesis. nih.govspringermedizin.de
Methionine Aminopeptidase (B13392206) 2 (MetAP2) Inhibition
Methionine aminopeptidase 2 (MetAP2) is a metalloprotease involved in protein modification and is a target for therapeutic intervention. nih.govresearchgate.net However, there are no published scientific studies specifically investigating the in vitro inhibitory activity of this compound against MetAP2.
Peptide Deformylase (PDF) Inhibition
Peptide deformylase (PDF) is an essential bacterial enzyme, making it a target for novel antibacterial agents. nih.govnih.gov Extensive searches of scientific databases show no available literature or data concerning the evaluation of this compound as an inhibitor of this enzyme.
Lanosterol 14α-Demethylase (LDM) Inhibition
Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of sterols in both fungi and mammals. nih.gov Despite the importance of this enzyme as a drug target, there is no documented research on the in vitro inhibitory effects of this compound on LDM activity.
Nucleic Acid Interaction Mechanisms
DNA Intercalation Studies
DNA intercalation is a mechanism of action for several quinoline (B57606) and nitroaromatic compounds. scispace.comnih.gov These molecules can insert themselves between the base pairs of DNA, leading to cytotoxic effects. However, no specific experimental studies, such as viscosity measurements, spectrophotometric analysis, or fluorescence quenching assays, have been published that investigate or confirm the ability of this compound to act as a DNA intercalating agent.
Induction of DNA Damage and Repair Pathway Activation (In Vitro)
Certain nitroquinoline derivatives are known to induce DNA damage and activate cellular repair pathways. nih.govnih.gov This often involves the formation of DNA adducts or the generation of reactive oxygen species that cause strand breaks. Despite this, a thorough review of the literature indicates a lack of in vitro studies, such as comet assays or analysis of DNA repair protein phosphorylation, that specifically assess whether this compound can induce DNA damage or activate DNA repair mechanisms in cell-based systems.
As no specific experimental data for this compound was found in the reviewed literature for the outlined biological interactions, data tables cannot be generated.
Formation of DNA Adducts and their Characteristics
No studies detailing the formation of DNA adducts by this compound or the characteristics of such adducts were identified in the searched scientific literature.
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Responses (In Vitro)
No in vitro studies were found that specifically investigate the generation of reactive oxygen species or oxidative stress responses resulting from exposure to this compound.
Receptor Binding Assays and Ligand-Target Interactions
No data from receptor binding assays or studies on specific ligand-target interactions for this compound are available in the public literature.
Investigation of In Vitro Antimicrobial Activities
While related nitroquinolone compounds have been investigated for their antimicrobial properties, researchgate.net no specific studies on the in vitro antimicrobial activity of this compound could be located. Therefore, no information is available for its antibacterial or antifungal spectrum, or the mechanisms of its potential antimicrobial action.
Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains
No data is available on the minimum inhibitory concentrations (MIC) or the spectrum of activity of this compound against Gram-positive and Gram-negative bacterial strains.
Antifungal Spectrum Against Fungal Pathogens
No studies were found that evaluated the in vitro antifungal activity of this compound against any fungal pathogens.
Mechanistic Studies of Antimicrobial Action (e.g., cell wall disruption, protein synthesis inhibition)
There is no available research detailing the mechanistic pathways of any potential antimicrobial action for this compound.
Investigation of In Vitro Anti-Parasitic Activities
The quinoline scaffold is a well-established pharmacophore in anti-parasitic drug discovery, with compounds like chloroquine (B1663885) and mefloquine (B1676156) being notable examples. The introduction of a nitro group and a trifluoromethoxy group can significantly modulate the biological activity of the parent quinoline ring.
Quinoline-based compounds have a long history of use in the treatment of malaria. Their mechanism of action often involves interference with the parasite's detoxification of heme in the food vacuole. The presence of a nitro group can sometimes enhance antimalarial potency.
Research into novel antimalarial agents has identified various quinoline derivatives with significant in vitro activity against Plasmodium falciparum, the deadliest species of malaria parasite. While specific data for this compound is not available, studies on other substituted quinolines provide valuable insights. For instance, certain 4-aminoquinoline (B48711) derivatives have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.com The IC50 values for some of these compounds are in the low nanomolar range, indicating strong schizont inhibition. mdpi.com
Falcipain-2, a cysteine protease of P. falciparum, is a key enzyme involved in the degradation of host hemoglobin, making it a promising target for antimalarial drugs. researchgate.net Various classes of compounds, including some with quinoline-like structures, have been investigated as falcipain-2 inhibitors. researchgate.net For example, certain quinoid compounds have shown inhibitory activity against falcipain-2 with IC50 values in the micromolar range. exlibrisgroup.com.cn A virtual screening study also identified natural compounds with selective inhibitory activity against falcipain-2. frontiersin.org Although direct binding studies of this compound to falcipain-2 have not been reported, its structural features suggest potential interactions with the enzyme's active site.
Table 1: In Vitro Antimalarial Activity of Selected Quinoline Derivatives
| Compound/Extract | P. falciparum Strain | IC50 (µM) | Reference |
| 4-Anilinoquinoline Derivative | Chloroquine-sensitive | Low nanomolar | mdpi.com |
| 4-Anilinoquinoline Derivative | Chloroquine-resistant | Low nanomolar | mdpi.com |
| Quinoid Derivative | 3D7 | Micromolar | exlibrisgroup.com.cn |
| Quinoid Derivative | Dd2 | Micromolar | exlibrisgroup.com.cn |
| 1,2,3-triazol-1-yl quinoline derivative | W2 (CQR) | 1.4 | nih.gov |
| Chloroquine | W2 (CQR) | 0.55 | nih.gov |
| Sulfadoxine | W2 (CQR) | 15.00 | nih.gov |
This table presents data for analogous compounds to infer the potential activity of this compound.
Leishmaniasis is another parasitic disease where quinoline-based compounds have shown therapeutic potential. The presence of a nitro group is often associated with enhanced antileishmanial activity in various heterocyclic scaffolds.
Studies on different quinoline derivatives have demonstrated their efficacy against various Leishmania species. For example, certain 2,3-disubstituted-4(3H)-quinazolinone derivatives, which share a similar heterocyclic core, have displayed potent in vitro antileishmanial activity against Leishmania donovani, with some compounds showing significantly lower IC50 values than the standard drug miltefosine. nih.gov One of the most active compounds, (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone, had an IC50 value of 0.0128 μg/ml. nih.gov Furthermore, research on 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives identified compounds with promising anti-amastigote activity. rsc.org The structural features of this compound, particularly the nitro group, suggest that it may possess antileishmanial properties.
Table 2: In Vitro Antileishmanial Activity of Selected Quinoline and Analogous Derivatives
| Compound | Leishmania Species | IC50 (µg/mL) | Reference |
| (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone | L. donovani | 0.0128 | nih.gov |
| Miltefosine (Standard) | L. donovani | 3.1911 | nih.gov |
| 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivative (5m) | Amastigote | 8.36 µM | rsc.org |
This table presents data for analogous compounds to infer the potential activity of this compound.
Helminth infections are a major global health problem, and there is a continuous search for new anthelmintic agents. Quinoline derivatives have been investigated for their potential in this area.
While specific studies on the anthelmintic activity of this compound are lacking, research on other quinoline derivatives has shown promising results. researchgate.net In vitro assays, such as the egg hatch test and larval mortality test, are commonly used to evaluate the anthelmintic potential of new compounds. mdpi.com For instance, various plant-derived compounds have been shown to be effective against sheep gastrointestinal nematodes in such assays. mdpi.com Given the broad biological activity of the quinoline scaffold, it is plausible that this compound could exhibit anthelmintic properties, although experimental validation is required.
In Vitro Antiviral Activity (e.g., Anti-Influenza Virus) and Associated Molecular Interactions
The emergence of drug-resistant viral strains necessitates the discovery of new antiviral agents. Quinoline derivatives have been explored for their antiviral potential against a range of viruses, including the influenza virus.
Although no specific anti-influenza virus data exists for this compound, studies on other quinoline and isoquinoline (B145761) derivatives have demonstrated antiviral activity. For example, certain isoquinolone derivatives have been identified as inhibitors of influenza A and B viruses, with some compounds showing EC50 values in the micromolar range. nih.gov The mechanism of action for some of these compounds involves the inhibition of viral polymerase activity. nih.gov Additionally, a series of 2,4-disubstituted quinazoline (B50416) derivatives were found to have potent activity against the influenza A virus, with IC50 values at the low-micromole level. researchgate.net The trifluoromethoxy group, in particular, has been a subject of interest in the design of antiviral compounds.
Table 3: In Vitro Anti-Influenza Virus Activity of Selected Quinoline and Isoquinoline Derivatives
| Compound Class | Virus Strain | IC50/EC50 (µM) | Reference |
| Isoquinolone Derivative | Influenza A and B | 0.2 - 0.6 (EC50) | nih.gov |
| 2,4-Disubstituted Quinazoline Derivative | Influenza A | 3.70 - 4.19 (IC50) | researchgate.net |
This table presents data for analogous compounds to infer the potential activity of this compound.
In Vitro Anti-Inflammatory and Antioxidant Activity Mechanisms
Chronic inflammation and oxidative stress are implicated in a variety of diseases. Quinoline derivatives have been investigated for their potential to modulate these processes.
Several studies have highlighted the anti-inflammatory and antioxidant properties of quinoline and its analogues. researchgate.net For instance, a neocryptolepine (B1663133) derivative has been shown to possess both anti-inflammatory and antioxidant properties by reducing levels of inflammatory mediators like nitric oxide and increasing levels of reduced glutathione. nih.gov The anti-inflammatory action of some quinoline derivatives is mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov
The antioxidant activity of quinoline derivatives has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. sapub.org The presence of hydroxyl and other electron-donating groups on the quinoline ring can contribute to their antioxidant capacity. The nitro group in this compound is an electron-withdrawing group, which might influence its antioxidant potential in complex ways, and the trifluoromethoxy group can also modulate its electronic properties.
Table 4: In Vitro Anti-Inflammatory and Antioxidant Activity of Selected Quinoline Derivatives
| Compound Class/Derivative | Assay | Finding | Reference |
| Neocryptolepine Derivative | Methotrexate-induced inflammation | Reduced levels of NO, increased GSH | nih.gov |
| Thiazolidinedione-quinoline hybrids | Cytokine modulation | Decreased IFN-γ and TNF-α | nih.gov |
| Quinazolin-4-one Derivatives | DPPH radical scavenging | Moderate to high activity | sapub.org |
This table presents data for analogous compounds to infer the potential activity of this compound.
Structure Activity Relationship Sar Elucidation for 3 Nitro 7 Trifluoromethoxy Quinolin 4 Ol Derivatives
Positional and Electronic Effects of the Nitro Group at C-3
The nitro group at the C-3 position of the quinolin-4-ol scaffold is a powerful modulator of the molecule's electronic properties and, consequently, its biological activity and chemical reactivity. As a potent electron-withdrawing group, it significantly influences the electron density distribution across the heterocyclic ring system through both inductive and resonance effects. nih.govminia.edu.eg
The presence of the nitro group at C-3 deactivates the ring towards electrophilic substitution but activates it for specific nucleophilic reactions. minia.edu.egnih.gov This electronic pull makes the vicinal positions (C-2 and C-4) more electron-deficient. nih.gov Research on related nitroquinolones demonstrates that this activation renders the pyridone ring susceptible to nucleophilic attack and can facilitate unique chemical transformations. nih.govnih.gov For instance, the C-3 nitro group can make the quinolone framework behave like a nitroalkene, enabling it to participate in Diels-Alder cycloaddition reactions to form new fused-ring systems, although this sometimes requires harsh reaction conditions. nih.govnih.gov
Table 1: Effect of C-3 Substitution on Biological Activity in Quinoline (B57606) Analogs
| C-3 Substituent | Observed Effect on Activity | Reference |
|---|---|---|
| -NO₂ | Key electronic modulator, activates ring for nucleophilic attack | nih.govnih.gov |
| -CH₃ | Reduced antimalarial activity | pharmacy180.com |
| -I | Decreased antimalarial activity | nih.gov |
Influence of the Trifluoromethoxy Group at C-7 on Biological Profiles
The trifluoromethoxy (-OCF₃) group at the C-7 position exerts a profound influence on the biological and physicochemical properties of the quinoline scaffold. This group is strongly lipophilic and is a powerful electron-withdrawing substituent, which can significantly enhance membrane permeability and metabolic stability.
In structure-activity relationship studies of various quinoline-based agents, the nature of the substituent at C-7 is consistently shown to be a critical factor for potency. For antimalarial 4-aminoquinolines, a halogen at the C-7 position, such as chlorine, is considered optimal for activity. pharmacy180.com This highlights the importance of an electron-withdrawing group at this position. The trifluoromethoxy group serves a similar electronic role but with the added benefit of increased lipophilicity.
Table 2: Impact of C-7 Substituents on Quinoline Activity
| C-7 Substituent | Property | Favorable Outcome | Reference |
|---|---|---|---|
| -Cl | Electron-withdrawing | Optimal for antimalarial activity | pharmacy180.com |
| -OCF₃ | Electron-withdrawing, Lipophilic | Potentially enhances activity, permeability, and metabolic stability | |
| Hydrophobic Group | Hydrophobicity | Increased antimalarial activity | mdpi.com |
| Electron-withdrawing Group | Electronic Effect | Increased GyrB inhibition | nih.gov |
Role of the Hydroxyl Group at C-4 in Target Engagement
The hydroxyl group at the C-4 position, which exists in tautomeric equilibrium with the 4-oxo form, is fundamental for the biological activity of this quinolone series. This functional group is a key pharmacophoric feature, acting as a critical hydrogen bond donor and/or acceptor, enabling the molecule to anchor effectively within the active site of its biological targets.
Direct evidence of its importance comes from studies on 4-hydroxy-2-quinolone derivatives as DNA gyrase B (GyrB) inhibitors. nih.gov Molecular docking simulations revealed that the 4-hydroxyl group plays an indispensable role in binding, forming specific hydrogen bonds with the amino acid residues Glu58 and Arg84 in the enzyme's active site. nih.gov The removal or replacement of this hydroxyl group would likely lead to a dramatic loss of inhibitory activity by disrupting these crucial interactions.
The essentiality of the 4-oxo/4-hydroxy functionality is a recurring theme in the SAR of quinolinones. nih.gov This group, often in conjunction with a nearby carboxyl group, is frequently involved in chelating metal ions within enzyme active sites, a mechanism common to many quinolone-based inhibitors. The ability of the C-4 hydroxyl group to engage in pivotal hydrogen bonding interactions makes it a non-negotiable feature for the target engagement of 3-nitro-7-(trifluoromethoxy)quinolin-4-ol derivatives.
Impact of Substituents at Other Quinoline Ring Positions (e.g., C-2, C-5, C-6, C-8)
While the substituents at C-3, C-4, and C-7 are primary drivers of activity, modifications at other positions on the quinoline ring (C-2, C-5, C-6, and C-8) also play a significant role in modulating the biological profile. These positions offer opportunities to fine-tune potency, selectivity, and pharmacokinetic properties.
C-2: Alkyl groups in the C-2 position have been found to be more advantageous for antineoplastic activity than aryl groups in some quinolin-4-one series. nih.gov
C-5, C-6, C-8: The substitution pattern on the benzo portion of the quinoline ring is critical. In certain anticancer quinolin-2(1H)-ones, specific substitutions at positions C-6, C-7, and C-8 led to compounds with high potency against various cancer cell lines. nih.gov For GyrB inhibitors, electron-donating groups at positions C-6 or C-8 were found to be favorable for activity. nih.gov Conversely, in the context of antimalarial 4-aminoquinolines, the introduction of a methyl group at C-8 was shown to abolish activity, indicating that steric bulk at this position can be detrimental. pharmacy180.com The 8-nitro group in some quinolones can cause significant steric repulsion with substituents at the N-1 position, leading to a distortion of the quinolone ring and altering its reactivity. nih.gov
Exploration of Linker Modifications and Hybrid Molecule Design
To enhance therapeutic efficacy or achieve multi-target activity, derivatives of this compound can be incorporated into more complex molecular architectures, such as hybrid molecules or dimers, through the use of chemical linkers. This strategy involves connecting the core quinoline scaffold to another pharmacophore.
The nature of the linker is paramount. Studies on quinoline-based kinase inhibitors have highlighted the importance of the linker in connecting the quinoline moiety to another aromatic ring. mdpi.com A "five-atom rule" for the linker distance has been proposed as a general feature for optimal c-Met inhibition. mdpi.com The linker often contains hydrogen-bond donor and acceptor groups, such as amide or urea (B33335) functionalities, to facilitate target binding. mdpi.comresearchgate.net
The design of bisquinoline derivatives, where two quinoline units are joined by a linker, has also proven to be a successful strategy, particularly in the development of antimalarials. nih.gov The length and chemical nature of the alkanediamine or polyamine linker can significantly influence antiparasitic activity and cytotoxicity. nih.gov Hybrid molecules combining the quinoline scaffold with other bioactive structures, such as clotrimazole-like pharmacophores, have also been designed to interfere with novel biological pathways. nih.gov These approaches represent a sophisticated strategy for optimizing the activity of the parent quinoline structure.
Computational SAR Modeling for Predictive Design
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools for elucidating the SAR of quinoline derivatives and guiding the design of more potent and selective analogs. taylorfrancis.com These in silico techniques allow for the prediction of biological activity based on molecular structure, saving significant time and resources in the drug discovery process. nih.govnih.gov
Numerous QSAR studies have been successfully applied to quinoline-based compounds. Both 2D- and 3D-QSAR models have been developed to correlate the structural features of quinoline derivatives with their activity as antimalarial agents, anticancer agents, and enzyme inhibitors. mdpi.comnih.govnih.gov These models can identify the key physicochemical properties (e.g., steric, electronic, hydrophobic) that govern activity. For example, 3D-QSAR contour maps can visualize regions around the molecule where bulky, electron-withdrawing, or hydrophobic groups would be favorable or unfavorable for activity, providing clear guidance for future synthetic modifications. mdpi.comnih.gov
Molecular docking simulations complement QSAR by providing insights into the specific binding interactions between the quinoline ligand and its target protein at an atomic level. nih.govnih.gov Docking can predict the binding pose of a molecule in an active site, identify key interactions like hydrogen bonds and π-π stacking, and help rationalize observed SAR trends. mdpi.com The combination of QSAR and molecular docking provides a powerful predictive framework for the rational design of novel this compound derivatives with improved therapeutic potential.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-hydroxy-2-quinolone |
| bisquinoline |
Future Research Directions and Advanced Applications
Design of Novel 3-Nitro-7-(trifluoromethoxy)quinolin-4-ol Analogues with Enhanced Specificity
Future research will likely focus on the rational design and synthesis of novel analogues of this compound to improve biological specificity and potency. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core structure to optimize interactions with biological targets. nih.gov Key strategies for analogue design include:
Modification of the Nitro Group: The position and electronic nature of the nitro group can be altered to fine-tune the compound's reactivity and potential as a bioreductive agent.
Substitution at the Quinoline (B57606) Core: Introducing various functional groups at different positions on the quinoline ring can modulate the molecule's physicochemical properties, such as solubility and membrane permeability. rsc.org
Isosteric Replacement of the Trifluoromethoxy Group: Replacing the trifluoromethoxy group with other lipophilic moieties can influence the compound's metabolic stability and pharmacokinetic profile.
Computational modeling and in silico screening will be invaluable tools in predicting the biological activity of designed analogues, thereby prioritizing synthetic efforts. nih.gov
Exploration of Alternative Synthetic Pathways for Improved Efficiency and Sustainability
Developing more efficient and sustainable synthetic routes for this compound and its derivatives is a key area for future research. Current synthetic methods for quinoline derivatives can be resource-intensive. rsc.org Future efforts could focus on:
Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. researchgate.net This includes exploring microwave-assisted synthesis and one-pot multicomponent reactions. researchgate.net
Catalyst Development: Investigating novel catalysts, such as transition metal complexes or organocatalysts, to improve reaction yields and selectivity. mdpi.com
Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and efficient production.
These advancements will not only make the synthesis more economical but also reduce its environmental impact.
Advanced Mechanistic Studies using Multi-Omics Approaches (e.g., transcriptomics, proteomics in vitro)
To fully understand the biological effects of this compound, advanced mechanistic studies are essential. Multi-omics approaches can provide a comprehensive view of the cellular response to the compound.
Transcriptomics: Analyzing changes in gene expression profiles in response to treatment can identify affected signaling pathways and cellular processes.
Proteomics: Studying alterations in protein expression and post-translational modifications can reveal the direct molecular targets and downstream effects of the compound.
Integrating these datasets will offer a holistic understanding of the compound's mechanism of action, facilitating the identification of biomarkers for its activity and potential therapeutic applications.
Development of Targeted Delivery Systems for In Vitro Cellular Studies
To enhance the efficacy and minimize potential off-target effects of this compound in cellular models, the development of targeted delivery systems is a promising avenue. These systems can improve the compound's solubility, stability, and cellular uptake. Potential strategies include:
Nanoparticle Formulation: Encapsulating the compound in nanoparticles, such as liposomes or polymeric micelles, can improve its bioavailability and allow for targeted delivery to specific cell types.
Conjugation with Targeting Ligands: Attaching molecules that bind to specific cell surface receptors can direct the compound to the desired cellular population.
These advanced delivery systems will be instrumental in conducting more precise in vitro studies and unlocking the full potential of this quinoline derivative.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and chemical research. mdpi.com For this compound, these technologies can be applied to:
Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and pharmacokinetic properties of novel analogues based on their chemical structure. nih.govresearchgate.net
De Novo Design: Utilizing generative AI models to design new molecules with desired properties from scratch. researchgate.net
High-Throughput Screening Analysis: Analyzing large datasets from experimental screens to identify promising lead compounds and elucidate SAR. nih.gov
The integration of AI and ML will accelerate the design-synthesize-test cycle, making the discovery of optimized analogues more efficient. mednexus.org
Investigation of this compound and Derivatives in Materials Science or Chemical Biology Tools (e.g., fluorescent probes, reaction catalysts)
Beyond potential therapeutic applications, the unique photophysical and chemical properties of the quinoline scaffold suggest that this compound and its derivatives could find use in other scientific fields. mdpi.com
Fluorescent Probes: Quinoline derivatives are known for their fluorescent properties and have been developed as sensors for various biological molecules and ions. crimsonpublishers.comcrimsonpublishers.com The specific substitution pattern of this compound could be exploited to create novel fluorescent probes for bioimaging. nih.gov
Materials Science: The aromatic and heterocyclic nature of the quinoline ring makes it a candidate for incorporation into advanced materials, such as organic light-emitting diodes (OLEDs) or photovoltaic devices. nih.govresearchgate.net
Reaction Catalysts: The quinoline motif can act as a ligand for metal catalysts, and derivatives of this compound could be explored for their catalytic activity in organic synthesis.
These exploratory avenues could uncover entirely new applications for this class of compounds, expanding their scientific and technological impact.
Q & A
Q. What are the key synthetic methodologies for preparing 3-Nitro-7-(trifluoromethoxy)quinolin-4-ol?
- Methodological Answer : The synthesis typically involves sequential functionalization of the quinoline core. A common approach includes:
Cyclization : Utilize p-toluenesulfonic acid to cyclize intermediates like ethyl 4,4,4-trifluoroacetoacetate with aromatic amines, forming the quinolinol backbone .
Nitration : Introduce the nitro group at the 3-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures to avoid over-nitration .
Trifluoromethoxy Introduction : Employ regioselective fluorination protocols, such as the "Watering Protocol" for 4-trifluoromethylquinolines, adapted for trifluoromethoxy groups via nucleophilic substitution .
- Table 1 : Summary of Synthetic Routes
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Cyclization | p-TsOH, 353 K, 48 h | 80% | |
| Nitration | HNO₃/H₂SO₄, 0–5°C | ~65% | |
| Trifluoromethoxyylation | CuCl/K₂CO₃, DMF, 100°C | 70–75% |
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts. For example, the nitro group deshields adjacent protons, while the trifluoromethoxy group shows distinct splitting patterns .
- X-ray Crystallography : Resolve the non-classical puckering of the quinoline ring using Cremer-Pople parameters (e.g., amplitude Q = 0.3577 Å, Θ = 117.9°) .
- Mass Spectrometry : Confirm molecular weight (MW = 285.22) via high-resolution MS .
- Table 2 : Key Characterization Data
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR | δ 10.13 (NH), 7.16 (quinoline-H) | |
| X-ray | Q = 0.3577 Å, Θ = 117.9° | |
| HRMS | m/z 285.2186 [M+H]⁺ |
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?
- Methodological Answer :
- Temperature Control : Lowering nitration temperatures (0–5°C) reduces polysubstitution. In one study, a deviation from literature temperatures led to unexpected dihydroquinolinone by-products .
- Catalyst Screening : Use CuCl/K₂CO₃ for regioselective trifluoromethoxy introduction, avoiding competing side reactions observed with Pd-based catalysts .
- Purification : Crystallize crude products from ethanol to isolate high-purity (>95%) targets .
Q. How do electronic effects of the trifluoromethoxy group influence reactivity and regioselectivity?
- Methodological Answer :
- The trifluoromethoxy group is strongly electron-withdrawing, directing electrophilic substitution to the 7-position. This is confirmed by DFT calculations showing increased positive charge at the 7-position .
- In nucleophilic reactions, the group stabilizes intermediates via resonance, enabling selective functionalization at the 4-hydroxy position .
Q. What strategies address challenges in regioselective functionalization of the quinolinol core?
- Methodological Answer :
- Protecting Groups : Temporarily protect the 4-hydroxy group with acetyl to direct nitration to the 3-position .
- Directed C-H Activation : Use Pd(OAc)₂ with pyridine ligands to functionalize the 8-position selectively .
- Click Chemistry : Post-synthetic modification via Sharpless azide-alkyne cycloaddition introduces triazole moieties at the 3-nitro site .
Q. How can contradictions in reported synthetic yields or product distributions be resolved?
- Methodological Answer :
- Reproducibility Checks : Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). For example, a 20% yield variation was traced to trace moisture in DMF during trifluoromethoxyylation .
- Advanced Analytics : Use HPLC-MS to quantify by-products and optimize stoichiometry. In one case, adjusting the molar ratio of CuCl:K₂CO₃ from 1:1 to 1:2 increased yield by 15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
